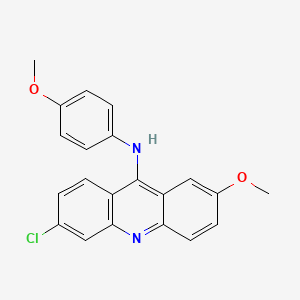
5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry . This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to the thiazole ring.
Méthodes De Préparation
The synthesis of 5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one can be achieved through various synthetic routes. One common method involves the reaction of dimethyl sulfide with a ketone under specific conditions . The reaction conditions can be optimized based on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiazolidines .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anti-inflammatory properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets. In industry, it can be used in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling . These interactions can result in various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparaison Avec Des Composés Similaires
5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one can be compared with other similar compounds, such as 4,5-Diphenyl-2-imidazolethiol and 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Propriétés
Numéro CAS |
88861-22-7 |
|---|---|
Formule moléculaire |
C17H17NOS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
5,5-dimethyl-2,3-diphenyl-1,2-thiazole 1-oxide |
InChI |
InChI=1S/C17H17NOS/c1-17(2)13-16(14-9-5-3-6-10-14)18(20(17)19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clé InChI |
OXJMRZANHBKLFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(N(S1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one)](/img/structure/B14137825.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
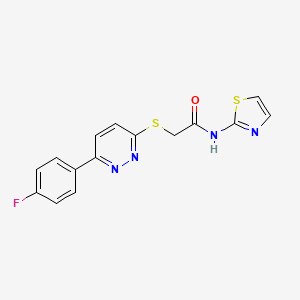
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B14137845.png)
![4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B14137846.png)
![1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14137850.png)
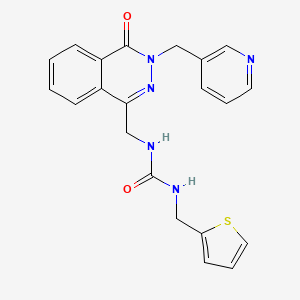
![1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14137858.png)

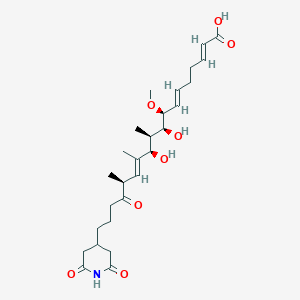
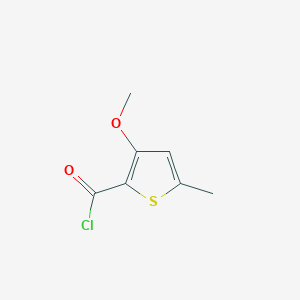
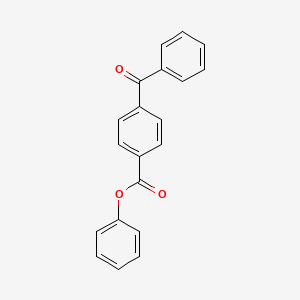
![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)
